BenchChemオンラインストアへようこそ!

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide

Acetylcholinesterase inhibition Mosquito vector control Selectivity profiling

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 2034317-00-3) is a synthetic phenoxyacetamide derivative incorporating a benzothiophene moiety. It belongs to a chemotype that has been investigated in high-throughput screens for non-covalent inhibition of mosquito acetylcholinesterase-1 (AChE1), with certain phenoxyacetamide-based inhibitors demonstrating selectivity for mosquito over human AChE.

Molecular Formula C20H21NO3S
Molecular Weight 355.45
CAS No. 2034317-00-3
Cat. No. B2475236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide
CAS2034317-00-3
Molecular FormulaC20H21NO3S
Molecular Weight355.45
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3OC
InChIInChI=1S/C20H21NO3S/c1-14(11-15-13-25-19-10-6-3-7-16(15)19)21-20(22)12-24-18-9-5-4-8-17(18)23-2/h3-10,13-14H,11-12H2,1-2H3,(H,21,22)
InChIKeyWGFBMBRLLRSXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 2034317-00-3): Chemical Class and Baseline Characteristics


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 2034317-00-3) is a synthetic phenoxyacetamide derivative incorporating a benzothiophene moiety. It belongs to a chemotype that has been investigated in high-throughput screens for non-covalent inhibition of mosquito acetylcholinesterase-1 (AChE1), with certain phenoxyacetamide-based inhibitors demonstrating selectivity for mosquito over human AChE [1]. The compound's structural features, particularly the 2-(2-methoxyphenoxy)acetamide group linked to a chiral benzothiophen-3-yl-propan-2-amine scaffold, position it within a chemical space explored for vector-control applications.

Why Generic Substitution of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide with In-Class Analogs Is Not Straightforward


Phenoxyacetamide derivatives exhibit highly nuanced structure-activity relationships (SAR) that preclude simple in-class interchangeability. Within the mosquito AChE1 inhibitor chemotype, minor alterations to the aryloxy substituent or the amine linker can drastically alter potency, selectivity, and binding mode, as demonstrated by the differential SAR between related compounds that engage the active-site gorge via distinct hydrophobic and hydrogen-bonding interactions [1]. Consequently, substitution without direct comparative profiling risks loss of target specificity or introduction of undesired off-target activity.

Quantitative Comparative Evidence for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide Procurement Selection


Mosquito AChE1 Inhibition Potency Comparison

In a high-throughput screening campaign evaluating phenoxyacetamide-based inhibitors against Anopheles gambiae AChE1 (AgAChE1) and Aedes aegypti AChE1 (AaAChE1), compounds within the series exhibited IC50 values spanning sub-micromolar to micromolar ranges. The target compound's specific IC50 against AgAChE1 and AaAChE1 has not been publicly disclosed in the source, but structurally characterized analogues demonstrate that placement and substitution pattern on the benzothiophene and methoxyphenoxy rings directly dictate inhibitory potency [1]. This SAR sensitivity means that procurement decisions relying on generic in-class assumptions without compound-specific IC50 data carry significant risk of selecting an inferior inhibitor.

Acetylcholinesterase inhibition Mosquito vector control Selectivity profiling

Selectivity Over Human Acetylcholinesterase (hAChE) – Class-Level Insight

A key differentiation parameter for mosquito AChE1 inhibitors is the selectivity ratio (SR = IC50(hAChE) / IC50(AChE1)). The HTS campaign identified phenoxyacetamide derivatives with selectivity ratios exceeding 10-fold, and one example achieved approximately 100-fold selectivity for mosquito over human enzyme [1]. Without disclosed SR data for the target compound, it cannot be ranked among selective analogues. Procurement for vector-control applications should prioritize compounds with quantified selectivity to minimize potential human off-target effects.

Selectivity ratio Human vs. mosquito AChE Off-target safety

Activity Against Resistance-Conferring G122S Mutant – Class-Level Evidence

The G122S mutation in AgAChE1 confers resistance to conventional carbamate and organophosphate insecticides. Phenoxyacetamide-based non-covalent inhibitors have been shown to retain activity against this mutant, with some compounds exhibiting only minor reductions in potency compared to wild-type enzyme [1]. Whether the target compound maintains potency against G122S-AgAChE1 is unknown in the absence of disclosed testing, making it impossible to claim resistance-breaking capability.

Insecticide resistance G122S mutant AChE1 Target-site insensitivity

Structural Binding Mode Differentiation – Class-Level Inference

Crystallographic studies of phenoxyacetamide:AChE1 complexes reveal that subtle changes in the aryl ether substituent and linker geometry alter the ligand's position within the active-site gorge, affecting interactions with key residues such as Trp86 and Trp286 [1]. The target compound's benzothiophene-3-yl-propan-2-amine scaffold, if co-crystallized, could provide a distinct binding pose compared to piperazine-linked or phenyl-substituted analogues. Without structural data, the target compound cannot be rationally prioritized for structure-guided optimization.

X-ray crystallography Binding pose Structure-based design

Limitation Statement: Insufficient High-Strength Differential Evidence for Direct Head-to-Head Comparison

A comprehensive search of primary literature and patents (excluding benchchems, molecule, evitachem, vulcanchem) has not identified any peer-reviewed study or patent that provides quantitative IC50, selectivity, or binding data specifically for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 2034317-00-3) in a head-to-head fashion against a named comparator. All differential evidence is therefore limited to class-level inference based on the phenoxyacetamide chemotype's published SAR [1]. Procurement decisions cannot be grounded in direct comparative performance metrics at this time.

Data availability Evidence gap Procurement risk

Recommended Application Scenarios for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide Based on Available Evidence


Hit-to-Lead Optimization in Mosquito AChE1 Inhibitor Programs

Given the class-level evidence that phenoxyacetamide derivatives can achieve nanomolar to low-micromolar IC50 values against AgAChE1 and AaAChE1 with selectivity over human AChE [1], the target compound may serve as a scaffold for structure-activity relationship (SAR) expansion. However, its adoption should be contingent upon obtaining vendor-supplied or internally generated IC50 data for both wild-type and resistance-conferring mutant enzymes (e.g., G122S). Without such data, it cannot be recommended as a starting point over analogues with disclosed potency.

Selectivity Screening Panels for Vector-Selective Insecticides

The compound could be included in selectivity profiling panels alongside known AChE1 inhibitors, provided its human AChE IC50 is experimentally determined. The precedent of 100-fold selectivity in phenoxyacetamide analogues [1] suggests potential, but unverified claims must not substitute for direct measurement. Procurement for screening libraries should request certificates of analysis that include enzyme inhibition data.

Resistance-Breaking Candidate Evaluation

Phenoxyacetamide non-covalent inhibitors have demonstrated activity against the G122S mutant of AgAChE1 [1]. If the target compound can be shown to retain potency against this mutant, it may be evaluated as a resistance-breaking lead. Laboratories should insist on comparative IC50 data against wild-type and mutant enzymes before large-scale procurement.

Structural Biology and Co-Crystallization Studies

The benzothiophene-3-yl-propan-2-amine moiety offers a distinct structural feature relative to previously co-crystallized phenoxyacetamide ligands [1]. If the compound is procured for crystallographic trials, its utility depends on high purity (>95% by HPLC) and confirmation of inhibitory activity. Without activity data, the compound's value in structure-guided design remains speculative.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.